

Application Notes and Protocols for Assessing ODM-204 Impact on Testosterone Levels

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Compound of Interest

Compound Name: ODM-204

Cat. No.: B1150134

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Introduction

ODM-204 is an investigational, nonsteroidal, orally available small molecule designed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] Its therapeutic rationale is based on a dual mechanism of action: the inhibition of androgen biosynthesis and the antagonism of the androgen receptor (AR).[3] **ODM-204** potently inhibits the cytochrome P450 enzyme CYP17A1, which is essential for the synthesis of testosterone and its potent derivative, dihydrotestosterone (DHT).[2][3] Concurrently, it directly binds to the androgen receptor, preventing its activation by any residual androgens.[3]

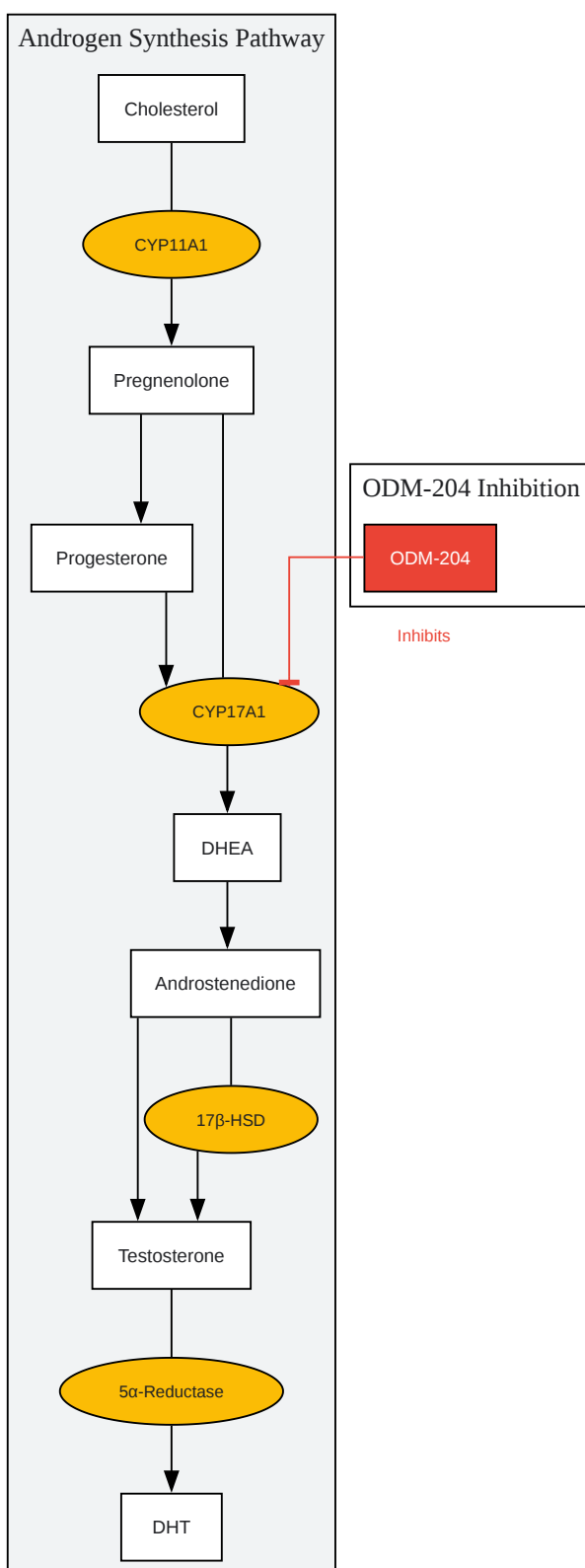
This dual approach aims to provide a more comprehensive suppression of the androgen signaling axis, which remains a key driver of CRPC progression.[1][2] Preclinical and early clinical studies have demonstrated that **ODM-204** can effectively reduce serum testosterone levels.[1][4] However, further development was halted due to unfavorable pharmacokinetic properties observed in clinical trials.[4][5]

These application notes provide a summary of the quantitative data on **ODM-204**'s effect on testosterone and detailed protocols for assessing the activity of similar steroid biosynthesis inhibitors.

Mechanism of Action

ODM-204's primary impact on testosterone stems from its inhibition of CYP17A1. This enzyme possesses both 17 α -hydroxylase and 17,20-lyase activities, which are critical steps in

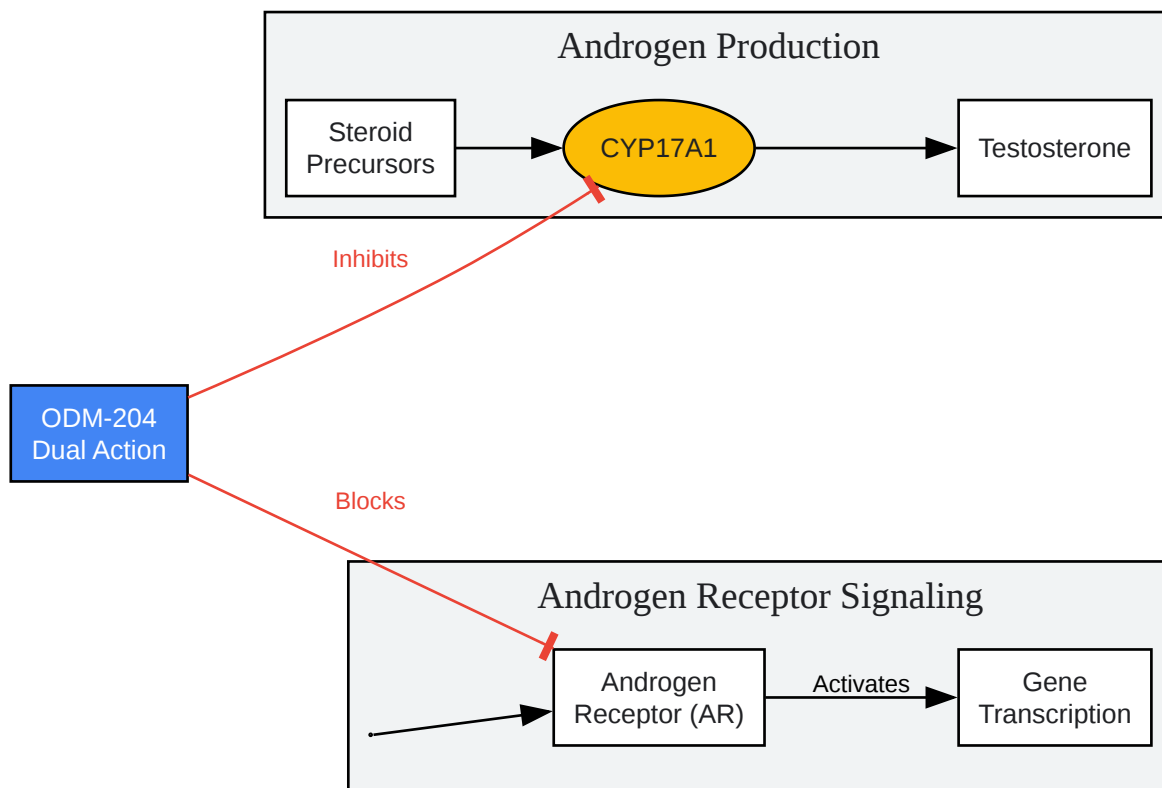
converting cholesterol-derived precursors into androgens in both the testes and adrenal glands.[3] By blocking this enzyme, **ODM-204** effectively halts the production of dehydroepiandrosterone (DHEA) and androstenedione, the direct precursors to testosterone. [6] This leads to a significant reduction in circulating testosterone levels.



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Caption: Simplified androgen synthesis pathway highlighting CYP17A1 inhibition by **ODM-204**.

In addition to suppressing testosterone production, **ODM-204** acts as a direct antagonist to the androgen receptor, providing a secondary blockade against androgen-driven signaling.



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Caption: Dual mechanism of **ODM-204** targeting synthesis and receptor signaling.

Quantitative Data Summary

Data from preclinical and clinical studies demonstrate **ODM-204**'s ability to suppress serum testosterone.

Preclinical In Vivo Data

Preclinical assessments in animal models confirmed the potent androgen-lowering effects of **ODM-204**.

Animal Model	Dosing	Key Findings on Testosterone Levels	Reference
Cynomolgus Monkeys	Single oral dose (10-30 mg/kg)	Dose-dependently inhibited testicular and adrenal steroid production; markedly suppressed serum testosterone.	[1] [2] [6]
Male Rats	Co-administered with LHRH agonist	Significantly and dose-dependently potentiated the suppression of circulating testosterone.	[1] [2]
Male Rats	Used with LHRH agonists	Showed the capacity to suppress testosterone to undetectable levels.	[1]

Clinical Data (Phase I)

A first-in-human, Phase I dose-escalation study (NCT02344017) in patients with metastatic CRPC provided clinical data on testosterone suppression.[\[6\]](#)[\[7\]](#)

Dose Cohort (Twice Daily)	Observation Time Point	Percent Decrease in Serum Testosterone from Baseline	Reference
50 mg	Day 8	>50% decrease observed; >75% decrease in some patients.	[7]
100 mg	Day 8	>50% decrease observed in all studied doses.	[7]
200 mg	Day 8	>50% decrease observed in all studied doses.	[7]
300 mg	Day 8	>50% decrease observed; >75% decrease in some patients.	[7]
500 mg	Day 8	>50% decrease observed; >75% decrease in some patients.	[7]

Note: While testosterone suppression was confirmed, the effect was not dose-dependent. In most patients, testosterone levels began to rise back toward baseline after day 8, a finding potentially linked to the compound's unfavorable pharmacokinetic profile.[\[1\]](#)[\[7\]](#)

Experimental Protocols

The following protocols provide generalized methodologies for assessing the impact of a CYP17A1 inhibitor like **ODM-204** on testosterone levels.

Protocol 1: In Vitro CYP17A1 Enzyme Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CYP17A1 using human cell lines.

Objective: To quantify the potency of a test compound in inhibiting CYP17A1-mediated androgen synthesis.

Materials:

- Human adrenocortical carcinoma cell line (e.g., NCI-H295R).
- Cell culture medium and supplements.
- Test compound (e.g., **ODM-204**) dissolved in a suitable solvent (e.g., DMSO).
- Reference inhibitor (e.g., Abiraterone).
- Forskolin or other stimulant to induce steroidogenesis.
- Liquid chromatography-mass spectrometry (LC-MS/MS) system for steroid hormone quantification.

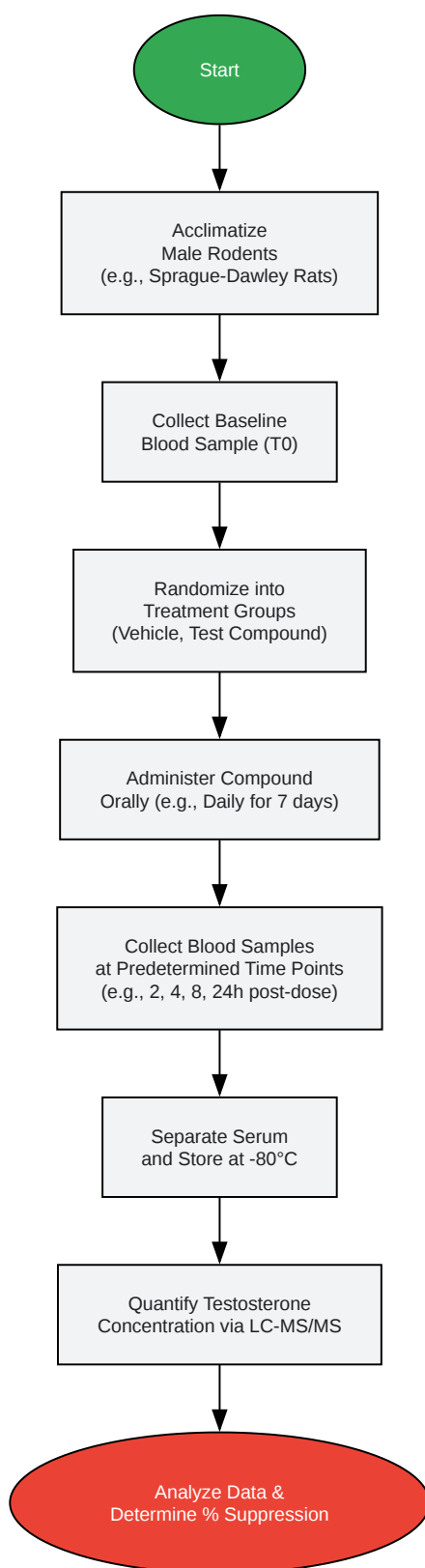
Procedure:

- Cell Culture: Culture NCI-H295R cells under standard conditions (37°C, 5% CO₂) to 80-90% confluency.
- Seeding: Plate cells in 24-well plates and allow them to adhere for 24-48 hours.
- Treatment:
 - Replace the culture medium with a fresh medium containing a stimulant (e.g., forskolin) to initiate steroid synthesis.
 - Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM). Include vehicle-only (negative) and reference inhibitor (positive) controls.
- Incubation: Incubate the treated cells for a defined period (e.g., 24-48 hours).

- Sample Collection: Collect the cell culture supernatant.
- Steroid Quantification: Analyze the concentration of testosterone, DHEA, and other relevant steroids in the supernatant using a validated LC-MS/MS method.
- Data Analysis:
 - Normalize the data to the vehicle control.
 - Plot the percentage of inhibition against the log concentration of the test compound.
 - Calculate the IC_{50} value using a non-linear regression model (four-parameter logistic curve). For **ODM-204**, the reported IC_{50} for CYP17A1 is 22 nM.[\[6\]](#)[\[8\]](#)

Protocol 2: In Vivo Assessment of Testosterone Suppression in Rodents

This protocol describes a study to evaluate the pharmacodynamic effect of a test compound on circulating testosterone in a male rodent model.



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Caption: Experimental workflow for in vivo assessment of testosterone suppression.

Objective: To measure the change in serum testosterone levels in response to oral administration of a test compound.

Materials:

- Sexually mature male rats (e.g., Sprague-Dawley) or mice.
- Test compound formulated in an appropriate vehicle for oral gavage.
- Vehicle control.
- Blood collection supplies (e.g., capillary tubes, serum separator tubes).
- Centrifuge.
- LC-MS/MS system.

Procedure:

- Acclimatization: Acclimatize animals for at least one week before the study begins.
- Group Assignment: Randomly assign animals to treatment cohorts (e.g., vehicle control, low dose, high dose).
- Baseline Sampling: Collect a baseline blood sample ($T=0$) from each animal via tail vein or submandibular bleed.
- Dosing: Administer the test compound or vehicle via oral gavage at the specified dose. For potentiation studies, an LHRH agonist can be co-administered.^[2]
- Post-Dose Sampling: Collect blood samples at specified time points after dosing (e.g., 2, 4, 8, 24 hours) to establish a time-course of testosterone suppression.
- Serum Preparation: Process blood samples to separate serum and store frozen at -80°C until analysis.
- Testosterone Quantification: Measure serum testosterone concentrations using a validated LC-MS/MS assay.

- **Data Analysis:** Compare post-dose testosterone levels to baseline and to the vehicle control group. Calculate the percentage suppression and assess statistical significance (e.g., using ANOVA).

Protocol 3: Clinical Assessment of Testosterone Levels

This protocol outlines the key design elements for a Phase I clinical trial to assess the safety and pharmacodynamic activity of a novel androgen synthesis inhibitor.

Objective: To evaluate the effect of escalating doses of a test compound on serum testosterone in patients with CRPC.

Study Design: Open-label, multicenter, dose-escalation study (e.g., 3+3 design).

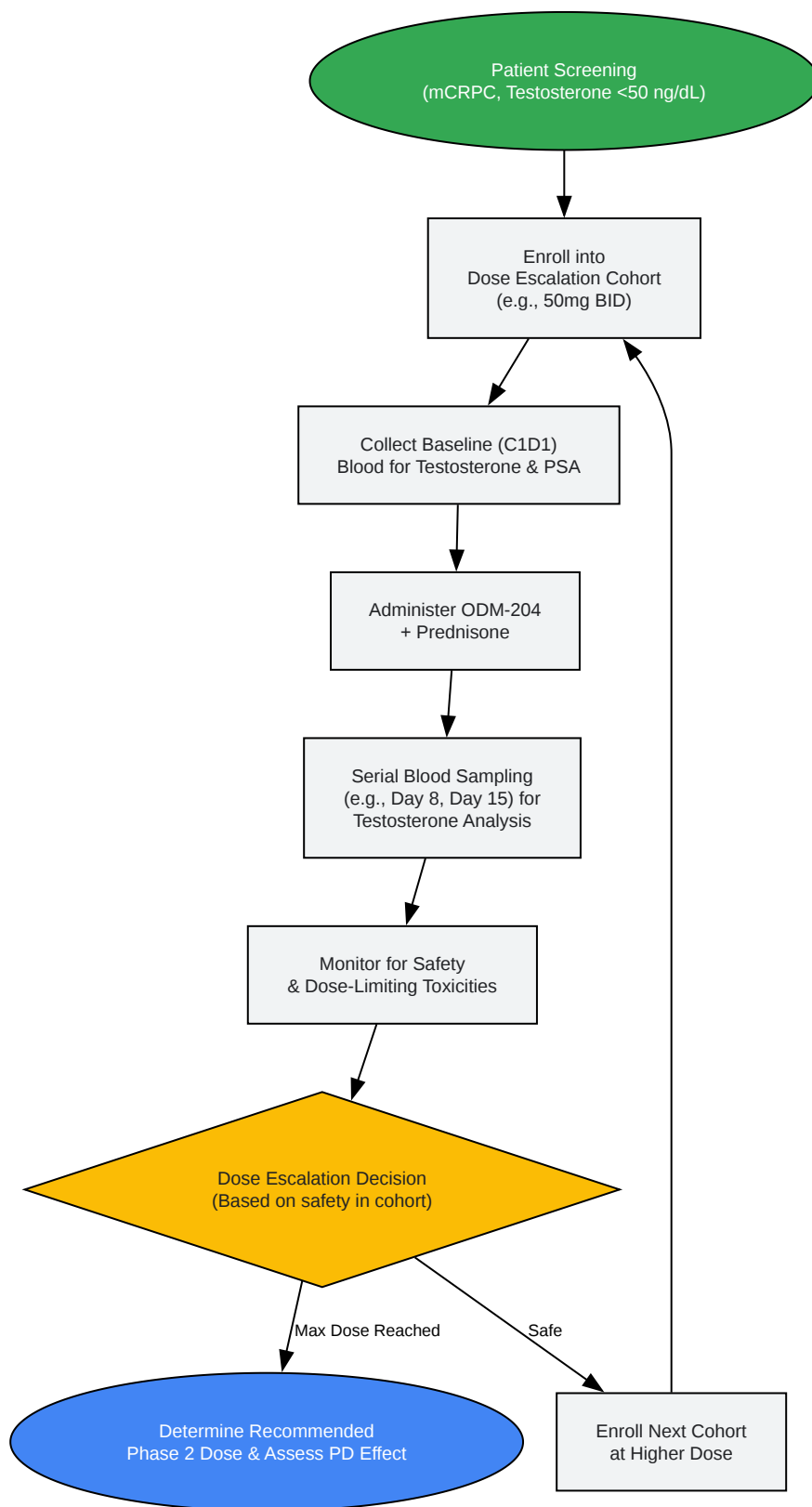
Patient Population:

- Males with metastatic CRPC, with evidence of disease progression.
- Ongoing androgen deprivation therapy (ADT) with a GnRH agonist/antagonist or prior bilateral orchiectomy.
- Screening serum testosterone level < 50 ng/dL.[\[7\]](#)

Procedure:

- **Cohort Enrollment:** Enroll patients in sequential dose cohorts (e.g., 50, 100, 200, 300, 500 mg twice daily).[\[5\]](#)
- **Treatment:** Administer the test compound orally at the assigned dose. Concomitant low-dose prednisone is often included to manage potential adrenal insufficiency.[\[5\]](#)
- **Pharmacodynamic Sampling:**
 - Collect blood for serum testosterone analysis at pre-dose (baseline).
 - Collect samples at regular intervals during the first cycle of treatment (e.g., Day 1, Day 8, Day 15, Day 28) and at the start of each subsequent cycle.

- Hormone Analysis: Use a highly sensitive and specific assay (e.g., LC-MS/MS) to measure serum testosterone.
- Data Analysis:
 - Determine the nadir testosterone level for each patient.
 - Calculate the percentage change from baseline for each dose cohort.
 - Evaluate the consistency and durability of testosterone suppression over time.



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Caption: Logical workflow for a Phase I clinical trial assessing testosterone.

Conclusion

ODM-204 is a potent dual-action inhibitor of CYP17A1 and the androgen receptor. Both preclinical and Phase I clinical data confirm its mechanism of action, demonstrating a significant but transient reduction in serum testosterone levels in animal models and in men with castration-resistant prostate cancer.[1][4][7] The provided protocols offer standardized methodologies for researchers to assess the impact of **ODM-204** or similar novel steroidogenesis inhibitors on testosterone production, a critical biomarker for this class of therapeutic agents. While **ODM-204**'s development was discontinued, the data and methods associated with its assessment remain valuable for the broader field of drug development in oncology.[9]

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References

- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of ODM-204: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. ODM-204, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. science.rsu.lv [science.rsu.lv]

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